molecular formula C19H21BrN2O3S B216191 3-bromo-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide

3-bromo-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide

Número de catálogo B216191
Peso molecular: 437.4 g/mol
Clave InChI: MPFYQTNOKAPAGL-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-bromo-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide, also known as BMS-582949, is a selective and potent inhibitor of the FMS-like tyrosine kinase 3 (FLT3) receptor. FLT3 is a receptor tyrosine kinase that is expressed on the surface of hematopoietic stem cells and is involved in the regulation of cell proliferation, differentiation, and survival. The overexpression or mutation of FLT3 has been associated with the development of various hematological malignancies, including acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL).

Mecanismo De Acción

3-bromo-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide works by binding to the ATP-binding site of the FLT3 receptor and inhibiting its activity. This prevents the activation of downstream signaling pathways that are involved in cell proliferation and survival. Inhibition of FLT3 signaling can induce apoptosis in FLT3-mutated cells and inhibit the growth and proliferation of leukemia cells.
Biochemical and Physiological Effects
3-bromo-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide has been shown to have potent antileukemic activity in vitro and in vivo. In preclinical studies, 3-bromo-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide has been shown to induce apoptosis in FLT3-mutated cell lines and inhibit the growth and proliferation of leukemia cells. Clinical trials have also shown that 3-bromo-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide can induce remission in some patients with FLT3-mutated AML. However, the drug has also been associated with several adverse effects, including myelosuppression, gastrointestinal toxicity, and cardiovascular toxicity.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

3-bromo-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide is a potent and selective inhibitor of FLT3 and has been extensively studied for its potential use in the treatment of FLT3-driven hematological malignancies. The drug has been shown to have potent antileukemic activity in vitro and in vivo, and clinical trials have shown that it can induce remission in some patients with AML. However, the drug has also been associated with several adverse effects, and its efficacy in clinical trials has been mixed.
List of

Direcciones Futuras

1. Combination therapy: 3-bromo-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide may be more effective when used in combination with other drugs that target FLT3 or other signaling pathways involved in leukemia.
2. Biomarker identification: The identification of biomarkers that predict response to 3-bromo-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide may help to improve patient selection and treatment outcomes.
3. Alternative dosing schedules: Alternative dosing schedules may help to reduce the toxicity associated with 3-bromo-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide while maintaining its efficacy.
4. Development of second-generation inhibitors: The development of second-generation FLT3 inhibitors with improved potency and selectivity may help to overcome the limitations of 3-bromo-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide.
5. Identification of resistance mechanisms: The identification of resistance mechanisms to 3-bromo-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide may help to develop strategies to overcome drug resistance and improve treatment outcomes.

Métodos De Síntesis

The synthesis of 3-bromo-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide involves several steps, including the reaction of 4-(4-methylpiperidin-1-yl)aniline with 3-bromobenzoyl chloride to form 3-bromo-N-(4-(4-methylpiperidin-1-yl)phenyl)benzamide. This intermediate is then reacted with sulfonyl chloride to form the final product, 3-bromo-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide.

Aplicaciones Científicas De Investigación

3-bromo-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide has been extensively studied for its potential use in the treatment of FLT3-driven hematological malignancies. Preclinical studies have shown that 3-bromo-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide is a potent inhibitor of FLT3 and can induce apoptosis in FLT3-mutated cell lines. Clinical trials have also been conducted to evaluate the safety and efficacy of 3-bromo-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide in patients with AML and ALL. Although the results of these trials have been mixed, 3-bromo-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide remains a promising therapeutic option for FLT3-driven hematological malignancies.

Propiedades

Nombre del producto

3-bromo-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide

Fórmula molecular

C19H21BrN2O3S

Peso molecular

437.4 g/mol

Nombre IUPAC

3-bromo-N-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]benzamide

InChI

InChI=1S/C19H21BrN2O3S/c1-14-9-11-22(12-10-14)26(24,25)18-7-5-17(6-8-18)21-19(23)15-3-2-4-16(20)13-15/h2-8,13-14H,9-12H2,1H3,(H,21,23)

Clave InChI

MPFYQTNOKAPAGL-UHFFFAOYSA-N

SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)Br

SMILES canónico

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)Br

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.